N-piperidin-4-ylcyclopropanecarboxamide

Quality Control Synthetic Chemistry Procurement Specifications

Fragment-based screening campaigns frequently fail when generic piperidine-carboxamide analogs introduce conformational heterogeneity and uncontrolled reactivity at coupling steps. N-(Piperidin-4-yl)cyclopropanecarboxamide (CAS 836685-68-8) eliminates this variability through a rigid 4-substituted scaffold with a cyclopropane constraint that geometrically matches kinase hinge regions and GPCR orthosteric pockets. • 95% purity free base avoids chloride counterion interference in Pd-catalyzed Buchwald-Hartwig and Chan-Lam couplings • Cyclopropane ring reduces conformational entropy penalty upon target binding, improving ligand efficiency metrics • Batch-specific NMR, HPLC, and GC QC documentation ensures reproducibility in DEL library synthesis and automated parallel chemistry platforms

Molecular Formula C9H16N2O
Molecular Weight 168.24
CAS No. 836685-68-8
Cat. No. B2589754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-piperidin-4-ylcyclopropanecarboxamide
CAS836685-68-8
Molecular FormulaC9H16N2O
Molecular Weight168.24
Structural Identifiers
SMILESC1CC1C(=O)NC2CCNCC2
InChIInChI=1S/C9H16N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h7-8,10H,1-6H2,(H,11,12)
InChIKeyNWIPHMJDAVGBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Piperidin-4-ylcyclopropanecarboxamide: Specifications & Physicochemical Profile


N-Piperidin-4-ylcyclopropanecarboxamide (CAS 836685-68-8) is a small-molecule building block combining a piperidine heterocycle with a cyclopropanecarboxamide moiety. It has the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol . The compound is supplied as a free base with a standard purity of 95%, and vendors provide batch-specific QC documentation including NMR, HPLC, and GC analyses . Predicted physicochemical properties include a density of 1.1±0.1 g/cm³, a boiling point of 363.0±31.0 °C at 760 mmHg, and a low vapour pressure of 0.0±0.8 mmHg at 25 °C . These baseline specifications inform procurement decisions where the 4-piperidinyl substitution pattern, the cyclopropane ring constraint, and the free-base form collectively distinguish it from regioisomeric, ring-expanded, and salt-form alternatives.

Free base form – no chloride counterion, compatible with Pd-catalyzed couplings
4-Substituted piperidine – defined para exit vector for linear pharmacophore targeting
Cyclopropane carboxamide – conformational constraint supports metabolic stability screening

Why N-Piperidin-4-ylcyclopropanecarboxamide Resists Generic Substitution


Substituting N-piperidin-4-ylcyclopropanecarboxamide with a generic piperidine-carboxamide derivative—such as the 3-piperidinyl regioisomer, N-alkyl variants, or salt forms—introduces quantifiable differences in conformational bias, hydrogen-bonding geometry, and physicochemical handling that directly impact synthetic reproducibility and biological readouts. The 4-substitution places the cyclopropanecarboxamide group at a sterically and electronically distinct position relative to the ring nitrogen, altering both nucleophilicity and the preferred exit vector for fragment growing . The cyclopropane ring imposes a rigid, non-planar geometry with a distinct torsional profile, whereas replacement by larger ring systems (e.g., cyclobutane) increases lipophilicity and conformational freedom, shifting off-rate kinetics in target-based assays [1]. Furthermore, the free base form offers different solubility and reactivity profiles compared to the hydrochloride salt (CAS 1219971-76-2), which carries a chloride counterion that can interfere with organometallic coupling steps or alter cellular permeability . These measurable property divergences mean that generic substitution without re-optimization reliably degrades hit expansion outcomes and introduces uncontrolled variability in scale-up syntheses.

Regioisomer mismatch
3-Piperidinyl regioisomer alters exit vector geometry, potentially disrupting binding to linear pharmacophore targets.
Salt form divergence
Hydrochloride salt introduces chloride counterion and ~22% mass increase, affecting stoichiometry and organometallic reaction compatibility.
Ring expansion effects
Cyclobutane/cyclohexane analogs modify torsional profile and predicted metabolic stability, potentially shifting SAR outcomes.

N-Piperidin-4-ylcyclopropanecarboxamide: Differentiation Evidence vs. Analogs


Purity and QC Documentation vs. Regioisomeric Analogs

N-Piperidin-4-ylcyclopropanecarboxamide (free base) is routinely supplied at 95% purity with batch-specific QC reports including NMR, HPLC, and GC . In comparison, the 3-piperidinyl regioisomer (N-(piperidin-3-yl)cyclopropanecarboxamide) is typically offered at a lower standard purity of 90-95% without guaranteed multi-technique certification across major catalog vendors, resulting in a purity delta of up to 5 percentage points . For fragment-based screening libraries, this purity difference translates to a reduction in false-positive hit rates attributable to impurity-driven assay interference.

Purity & QC
Supplier specification
Target: 95% purity with NMR+HPLC+GC
Comparator (3-substituted): 90–95%, variable QC
Supports impurity-controlled screening; may reduce re-purification steps.
Based on commercial catalog data; no independent inter-laboratory validation.
Quality Control Synthetic Chemistry Procurement Specifications

Free Base vs. Hydrochloride Salt: Stoichiometry and Solubility Impact

The free base N-piperidin-4-ylcyclopropanecarboxamide (CAS 836685-68-8, MW 168.24 g/mol) is 17.8% lighter than its hydrochloride salt counterpart (CAS 1219971-76-2, MW 204.70 g/mol) [1][2]. This mass difference directly affects reaction stoichiometry: for a 1 mmol scale amide coupling, the free base requires 168 mg, while the hydrochloride salt requires 205 mg—a 22% increase in mass input that must be compensated by base addition to liberate the free amine [1]. Additionally, the free base exhibits an estimated logP approximately 0.5–0.8 log units lower than the protonated salt form, favoring organic-solvent partitioning in liquid-liquid extractions . Vendors also report that the free base is a white solid, whereas the hydrochloride is often described as an off-white to pale yellow powder, indicating potential differences in crystallinity and hygroscopicity [1][2].

Free Base vs HCl Salt
Reported
MW 168.24 vs 204.70 g/mol; 22% mass increase per equivalent; estimated ΔlogP +0.5–0.8 for salt
Free base avoids chloride interference; salt form may suit aqueous conditions.
Calculated MW and predicted logP (ChemDraw/ACD/Labs).
Salt Selection Medicinal Chemistry Synthetic Intermediate Handling

Regioisomeric Exit Vector Geometry Impact

The 4-piperidinyl substitution in the target compound positions the cyclopropanecarboxamide moiety at the para position relative to the ring nitrogen, yielding an exit vector that is approximately 180° opposed to the N-substitution direction . In contrast, the 3-piperidinyl regioisomer orients the carboxamide at a ~60° dihedral angle relative to the N-substitution axis. For fragment growing, this geometric difference translates to a spatial displacement of the cyclopropane ring centroid by approximately 2.5–3.0 Å when a common N-capping group is attached [1]. In computational docking studies, this shift can reposition the cyclopropane ring outside the intended hydrophobic subpocket, resulting in a >10-fold loss in predicted binding affinity for targets requiring a linear para-disposed pharmacophore [1].

Exit Vector Geometry
Class-level inference
4-substituted: ~180° exit vector, centroid displacement ~0 Å
3-substituted: ~60° dihedral, centroid shift ~2.5–3.0 Å
Para geometry required for linear pharmacophore docking; regioisomer may misplace ring.
MMFF94 optimization and docking simulation; >10-fold affinity difference predicted.
Structure-Activity Relationship Fragment-Based Drug Discovery Medicinal Chemistry

Cyclopropane Ring: Metabolic Stability Advantage

The cyclopropane ring in N-piperidin-4-ylcyclopropanecarboxamide enforces a torsional angle between the amide carbonyl and the cyclopropane Cα-Cβ bond of approximately 0° (syn-periplanar), which is distinct from the ~15° torsional twist seen in the cyclobutane analog [1]. This increased planarity enhances amide resonance stabilization, reducing the hydrolytic lability of the cyclopropanecarboxamide group relative to larger-ring analogs. In silico metabolism prediction (CYP3A4-mediated oxidation) indicates that the cyclopropane ring presents a higher activation energy for hydrogen atom abstraction at the α-position compared to a cyclohexyl derivative, with an estimated ΔG‡ difference of 2–3 kcal/mol, translating to a predicted 10- to 30-fold slower intrinsic oxidative clearance [2]. For procurement, this suggests that the cyclopropane-containing building block imparts greater metabolic stability to derived lead compounds compared to bulkier or more flexible carboxamide analogs.

Metabolic Stability
Predicted
Cyclopropane: predicted ΔG‡ 2–3 kcal/mol higher vs cyclohexane; 10–30× slower predicted CYP3A4 clearance
May confer slower oxidative metabolism; supports stability-oriented library design.
In silico prediction (SMARTCyp/AM1); requires in vitro metabolic stability validation.
Metabolic Stability Conformational Restriction Drug Metabolism

N-Piperidin-4-ylcyclopropanecarboxamide: High-Value Application Scenarios


Fragment-Based Lead Generation for Linear Binding Pockets

The rigid 4-piperidinyl substitution pattern provides a defined para exit vector that is geometrically matched to linear hydrophobic subpockets commonly found in kinase hinge regions and GPCR orthosteric sites. Procurement of the 95% purity free base with multi-technique QC ensures that fragment soaking or co-crystallization experiments yield interpretable electron density without impurity-derived artifacts. The cyclopropane ring constraint further reduces conformational entropy penalties upon binding, improving ligand efficiency metrics relative to flexible alkyl amide fragments [1].

Chloride-Free Amine for Organometallic Coupling

In Buchwald-Hartwig aminations, Chan-Lam couplings, or sulfonylation reactions, the free base form (CAS 836685-68-8) avoids chloride counterion interference that can poison palladium catalysts or generate unwanted halide byproducts . The 22% lower molecular weight per reactive equivalent compared to the hydrochloride salt [1] simplifies stoichiometric calculations and reduces raw material mass in multi-gram scale-ups. Batch-certified NMR and HPLC data further ensure that the starting amine purity is adequate for GMP-adjacent intermediate synthesis.

Metabolic Stability-Driven Hit-to-Lead Optimization

The cyclopropanecarboxamide moiety offers a quantifiable metabolic stability advantage over larger-ring and acyclic carboxamide analogs . Procurement of this building block enables parallel SAR exploration where the cyclopropane ring serves as a metabolically resistant 'anchor' group, allowing medicinal chemists to tune potency via N-substitution of the piperidine nitrogen without introducing oxidative soft spots at the amide linkage. The predicted 10–30-fold reduction in CYP3A4-mediated clearance makes it particularly suitable for oral drug candidate programs where first-pass metabolism is a key selection criterion.

Certified Building Block for Automated Synthesis and DEL Production

The standard 95% purity with orthogonal QC certification (NMR, HPLC, GC) meets the input specification thresholds for automated parallel synthesis platforms and DEL technology, where impure building blocks lead to truncated library representation and sequencing artifacts. The free base physical form (white solid) is compatible with solid-dispensing automation and DMSO stock solution preparation, while the defined 4-substitution regioisomeric purity ensures that library members possess the intended topological pharmacophore geometry [1].

Application
Selection Property
Validation Focus
Fragment-based screening for linear binding pockets
Para exit vector geometry & multi-technique QC purity
Co-crystallization electron density integrity & hit validation
Organometallic coupling reactions
Free base form (no chloride counterion)
Catalyst compatibility & stoichiometric precision
Metabolic stability-driven lead optimization
Cyclopropanecarboxamide with predicted reduced CYP oxidation
In vitro metabolic stability vs larger-ring analogs
Automated synthesis & DEL production
Certified regioisomeric purity & orthogonal QC
Library representation fidelity & input purity verification
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